2,3,4,5,6-Pentafluorobenzylzinc chloride

Descripción general

Descripción

2,3,4,5,6-Pentafluorobenzylzinc chloride is an organometallic reagent used in pharmaceutical research, specifically in drug synthesis applications . It facilitates the generation of selective compounds, which is critical for research into the treatment of complex diseases .

Molecular Structure Analysis

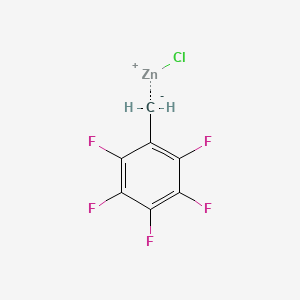

The linear formula for this compound is C6F5CH2ZnCl . The molecular weight is 281.93 .Physical And Chemical Properties Analysis

This compound has a concentration of 0.5 M in tetrahydrofuran (THF) . It has a boiling point of 65 °C and a density of 0.99 g/mL at 25 °C . It should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Polymer Chemistry Applications

- Postpolymerization Modification : 2,3,4,5,6-Pentafluorobenzylzinc chloride demonstrates a high reactivity towards para-fluoro substitution with thiols, making it a valuable reagent in polymer chemistry for the creation of versatile precursors for subsequent modifications. This reactivity facilitates quantitative azide–para-fluoro substitution, allowing for a wide range of onward modifications with click-like efficiencies (Noy et al., 2019).

Analytical Chemistry and Mass Spectrometry

- Derivatization for GC-MS Analysis : The compound has been used to derivatize keto steroids for analysis by electron-capture gas-liquid chromatography (GLC), highlighting its role in enhancing the detection of specific analytes (Youngdale, 1976). Additionally, pentafluorobenzyl derivatives have been shown to improve the mass spectral characterization of alkyl and hydroxyalkyl-nucleobase DNA adducts, demonstrating enhanced sensitivity and specificity for gas chromatography with electron capture negative ion mass spectrometry (GC-ECNI-MS) analysis (Saha et al., 1989).

- Derivatizing Agent for Anions : Pentafluorobenzyl p-toluenesulphonate, related to this compound, serves as a derivatizing agent for inorganic anions, enhancing the volatility and detectability of these anions in gas chromatography (GC) with electron-capture detection (Funazo et al., 1985).

Organic Synthesis

- Synthesis of Hydroxylamine Derivatives : It facilitates the synthesis of N-(2,3,4,5,6-pentafluorobenzyloxy)phthalimide, which, after specific reactions, yields O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride. This compound is pivotal in derivatizing steroids for their analysis, showcasing the reagent's role in creating sensitive analytical methods for bioactive compounds (Youngdale, 1976).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Carc. 2 - Eye Irrit. 2 - Flam. Liq. 2 - STOT SE 3 . It has hazard statements H225 - H302 - H319 - H335 - H351 and precautionary statements P210 - P280 - P301 + P312 + P330 - P305 + P351 + P338 - P370 + P378 - P403 + P235 . It is considered dangerous and its target organs are the respiratory system .

Mecanismo De Acción

Target of Action

This compound is an organozinc reagent, which are typically used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds .

Mode of Action

The mode of action of 2,3,4,5,6-Pentafluorobenzylzinc chloride involves its interaction with other organic compounds in a chemical reaction. As an organozinc reagent, it can participate in various types of reactions including Negishi coupling, carbonyl addition, and halogen-metal exchange . The exact mode of action would depend on the specific reaction conditions and the other reactants involved.

Result of Action

The result of the action of this compound is the formation of new organic compounds through the formation of carbon-carbon and carbon-heteroatom bonds . The exact products of the reaction would depend on the other reactants and the reaction conditions.

Análisis Bioquímico

Biochemical Properties

2,3,4,5,6-Pentafluorobenzylzinc chloride plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the transfer of the pentafluorobenzyl group to target molecules. This compound is known to react with nucleophilic sites on biomolecules, forming stable complexes that can be further utilized in synthetic pathways .

Cellular Effects

This compound has been observed to influence cellular processes significantly. It affects cell signaling pathways by interacting with key signaling molecules, leading to alterations in gene expression and cellular metabolism. The compound’s ability to modify proteins and enzymes within cells can result in changes to cell function, including growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active sites, thereby altering their activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under controlled conditions but may degrade when exposed to moisture or high temperatures. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it can facilitate beneficial biochemical reactions without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, indicating a narrow therapeutic window for safe usage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biotransformation. It can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. The compound’s interactions with specific enzymes can lead to the formation of intermediate metabolites that participate in further biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization, often targeting organelles such as the nucleus, mitochondria, and endoplasmic reticulum. Its activity and function can be modulated by post-translational modifications and targeting signals that direct it to these compartments. The compound’s localization is crucial for its role in regulating cellular processes and biochemical reactions .

Propiedades

IUPAC Name |

chlorozinc(1+);1,2,3,4,5-pentafluoro-6-methanidylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5.ClH.Zn/c1-2-3(8)5(10)7(12)6(11)4(2)9;;/h1H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZFKKLEMKJJJH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=C(C(=C(C(=C1F)F)F)F)F.Cl[Zn+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF5Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Methylpyridin-2-yl)methyl]piperazine](/img/structure/B1598949.png)